molecular formula C10H20O B12646135 gamma-Methylcyclohexanepropanol CAS No. 76019-91-5

gamma-Methylcyclohexanepropanol

Cat. No.: B12646135
CAS No.: 76019-91-5
M. Wt: 156.26 g/mol
InChI Key: XHKHXJPTSALKON-UHFFFAOYSA-N
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Description

Gamma-Methylcyclohexanepropanol: is an organic compound with the molecular formula C10H20O It is a type of alcohol that features a cyclohexane ring with a methyl group and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Methylcyclohexanepropanol can be synthesized through several methods. One common approach involves the hydrogenation of gamma-Methylcyclohexanepropanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This reaction reduces the ketone group to an alcohol group, forming this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation reactors with advanced catalysts can optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Gamma-Methylcyclohexanepropanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form gamma-Methylcyclohexanepropanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to its corresponding alkane, gamma-Methylcyclohexanepropane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form gamma-Methylcyclohexanepropyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Gamma-Methylcyclohexanepropanone.

    Reduction: Gamma-Methylcyclohexanepropane.

    Substitution: Gamma-Methylcyclohexanepropyl chloride.

Scientific Research Applications

Gamma-Methylcyclohexanepropanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.

    Medicine: this compound may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of gamma-Methylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. The compound may also undergo metabolic transformations in living organisms, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

Gamma-Methylcyclohexanepropanol can be compared with other similar compounds, such as:

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    Methylcyclohexanol: A cyclohexane derivative with a methyl group and a hydroxyl group.

    Cyclohexanepropanol: A cyclohexane derivative with a propanol side chain.

Uniqueness: this compound is unique due to the presence of both a methyl group and a propanol side chain on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

76019-91-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

3-cyclohexylbutan-1-ol

InChI

InChI=1S/C10H20O/c1-9(7-8-11)10-5-3-2-4-6-10/h9-11H,2-8H2,1H3

InChI Key

XHKHXJPTSALKON-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)C1CCCCC1

Origin of Product

United States

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